Terpestacin from Arthrinium sp.: A Technical Guide to its Discovery, Isolation, and Characterization
Terpestacin from Arthrinium sp.: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpestacin, a bicyclic sesterterpene first isolated from the fungus Arthrinium sp. FA1744, has garnered significant attention in the scientific community for its potent biological activities.[1][2] Initially identified as an inhibitor of syncytium formation, a process associated with viral infections like HIV, its anti-angiogenic properties have since become a major focus of research.[1][2] This technical guide provides an in-depth overview of the discovery of Terpestacin, detailing the methodologies for its production, isolation, and structural elucidation. Furthermore, it delves into its mechanism of action, supported by quantitative data and visualizations of the key signaling pathways involved.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities.[3][4] The genus Arthrinium has proven to be a rich source of novel natural products.[3][4] In 1993, Terpestacin was discovered as a novel antibiotic produced by Arthrinium sp. FA1744 (ATCC 74132) that inhibits the formation of giant cells (syncytia).[1][2] Subsequent research has revealed its potential as an anti-cancer agent due to its ability to inhibit angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[1]
Physicochemical Properties and Structural Elucidation
Terpestacin is a sesterterpenoid, a class of C25 terpenes, characterized by a unique bicyclic structure.[1][2] Its structure was determined through a combination of spectroscopic techniques and chemical derivatization.[1][2]
Spectroscopic Data
The structural elucidation of Terpestacin heavily relied on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A summary of the key NMR data is presented below.
| Carbon No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) | HMBC Correlations (¹H to ¹³C) | COSY Correlations (¹H to ¹H) |
| 1 | 136.0 | - | - | - |
| 2 | 34.4 | 2.20 (m) | C-1, C-3, C-4, C-11 | H-3, H-11 |
| 3 | 25.5 | 1.60 (m), 1.75 (m) | C-2, C-4, C-5 | H-2, H-4 |
| 4 | 39.8 | 2.10 (m) | C-2, C-3, C-5, C-6 | H-3, H-5 |
| 5 | 50.1 | 2.30 (m) | C-3, C-4, C-6, C-9, C-12 | H-4 |
| 6 | 50.1 | - | - | - |
| 7 | 25.0 | 1.55 (m), 1.65 (m) | C-6, C-8, C-13, C-15 | H-8 |
| 8 | 50.2 | 1.95 (m) | C-6, C-7, C-9, C-14, C-15 | H-7 |
| 9 | 145.9 | 5.30 (d, 10.0) | C-5, C-8, C-10, C-14 | H-10 |
| 10 | 124.1 | 5.10 (d, 10.0) | C-1, C-9, C-11 | H-9 |
| 11 | 34.4 | 2.40 (m) | C-1, C-2, C-10 | H-2, H-10 |
| 12 | 71.3 | 4.10 (d, 8.0) | C-5, C-13 | H-13 |
| 13 | 27.2 | 1.80 (m) | C-7, C-12, C-14, C-15 | H-12, H-14 |
| 14 | 24.9 | 1.70 (m) | C-8, C-13, C-15 | H-13 |
| 15 | 70.8 | 3.80 (t, 6.0) | C-7, C-8, C-13, C-14 | - |
| 16 | 20.1 | 1.65 (s) | C-1, C-2, C-11 | - |
| 17 | 17.5 | 1.60 (s) | C-6, C-7, C-8 | - |
| 18 | 16.2 | 0.95 (d, 7.0) | C-4, C-5, C-6 | H-5 |
| 19 | 134.5 | 5.40 (t, 7.0) | C-20, C-21 | H-20 |
| 20 | 125.2 | 5.15 (t, 7.0) | C-19, C-21, C-22 | H-19 |
| 21 | 40.1 | 2.15 (m) | C-19, C-20, C-22, C-23 | H-22 |
| 22 | 211.3 | - | - | - |
| 23 | 78.9 | 4.30 (d, 9.0) | C-21, C-22, C-24, C-25 | H-24 |
| 24 | 35.1 | 2.50 (m) | C-22, C-23, C-25 | H-23 |
| 25 | 29.8 | 1.25 (s) | C-23, C-24 | - |
Note: This table is a representative summary based on published data and may vary slightly depending on the solvent and instrument used. The data was sourced from a study on Terpestacin isolated from Drechslera ravenelii.[5]
Production and Isolation
The production of Terpestacin from Arthrinium sp. involves fermentation in a suitable medium, followed by extraction and purification of the target compound.
Fermentation Protocol
A detailed protocol for the fermentation of Arthrinium sp. for Terpestacin production is outlined below. This protocol is based on methodologies described for the isolation of sesterpenes from fungal cultures.[5]
3.1.1. Fungal Strain and Culture Maintenance
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Strain: Arthrinium sp. FA1744 (ATCC 74132).
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Maintenance Medium: Potato Dextrose Agar (PDA) slants.
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Storage: Cultures are maintained at 4°C and sub-cultured periodically.
3.1.2. Fermentation Medium and Conditions
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Medium: Rice-Oat Medium. While the exact composition can be optimized, a typical solid-state fermentation medium consists of:
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Rice: 100 g
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Oatmeal: 20 g
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Distilled water: 150 mL
-
-
Culture Vessels: 1 L Erlenmeyer flasks.
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Sterilization: Autoclave at 121°C for 20 minutes.
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Inoculation: Inoculate each flask with a small piece of agar containing the mycelium of Arthrinium sp. from a fresh PDA plate.
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Incubation: Incubate the flasks under static conditions at 28°C for 30 days.
Extraction and Purification Protocol
Following the fermentation period, Terpestacin is extracted from the culture and purified using chromatographic techniques.
3.2.1. Extraction
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Harvesting: The entire solid culture from the fermentation flasks is harvested.
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Solvent Extraction: The harvested material is macerated and extracted with a hydroalcoholic solution (e.g., 70% ethanol) at room temperature with shaking for 24 hours. This process is typically repeated three times.
-
Filtration and Concentration: The extracts are combined, filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
3.2.2. Liquid-Liquid Partition
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The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity:
-
n-Hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-Butanol (BuOH)
-
-
The majority of Terpestacin is typically found in the dichloromethane fraction.[5]
3.2.3. Chromatographic Purification
-
Silica Gel Column Chromatography: The dichloromethane fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Terpestacin are pooled, concentrated, and further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient to yield pure Terpestacin.
Biological Activity and Mechanism of Action
Terpestacin exhibits a range of biological activities, with its anti-angiogenic effects being the most extensively studied.
Anti-Angiogenic Activity
Terpestacin inhibits angiogenesis both in vitro and in vivo. This activity is crucial for its potential as an anti-cancer agent, as tumor growth is dependent on the formation of new blood vessels.
| Assay | Cell Line | Parameter | Value | Reference |
| Cytotoxicity | U87MG-derived Glioblastoma Stem Cells | IC₅₀ | 20.3 µM | [3] |
Mechanism of Action: Targeting Mitochondrial Complex III
The anti-angiogenic effect of Terpestacin is mediated through its interaction with the ubiquinol-cytochrome c reductase binding protein (UQCRB), a subunit of mitochondrial complex III.[1][6] This interaction disrupts the normal cellular response to hypoxia.
Under hypoxic conditions, the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) is a key event that leads to the transcription of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[1] Terpestacin, by binding to UQCRB, inhibits the hypoxia-induced generation of reactive oxygen species (ROS) from the mitochondria.[1][6] This suppression of ROS prevents the stabilization of HIF-1α, thereby blocking the downstream expression of VEGF and inhibiting angiogenesis.[1][6]
Visualizations
Experimental Workflow for Terpestacin Isolation
Caption: Workflow for the isolation and purification of Terpestacin.
Signaling Pathway of Terpestacin's Anti-Angiogenic Action
Caption: Terpestacin's inhibition of the pro-angiogenic signaling pathway.
Experimental Protocols for Biological Assays
Syncytium Formation Inhibition Assay
This assay is used to evaluate the ability of a compound to inhibit the fusion of virus-infected cells with uninfected cells.
6.1.1. Materials
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Virus-infected cells (e.g., HIV-1-infected T-lymphocytes)
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Uninfected target cells (e.g., CD4+ T-lymphocytes)
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Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
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96-well microtiter plates
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Terpestacin stock solution (dissolved in DMSO)
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Microscope
6.1.2. Procedure
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Seed uninfected target cells into the wells of a 96-well plate.
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Add serially diluted concentrations of Terpestacin to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Add virus-infected cells to the wells.
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Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
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After incubation, examine the wells under a microscope and count the number of syncytia (multinucleated giant cells) in each well.
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Calculate the percentage of inhibition of syncytium formation for each concentration of Terpestacin compared to the positive control.
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Determine the IC₅₀ value, the concentration of Terpestacin that inhibits syncytium formation by 50%.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
6.2.1. Materials
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Human Umbilical Vein Endothelial Cells (HUVECs)
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Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
96-well plates
-
Terpestacin stock solution
-
Calcein AM (for fluorescence imaging)
-
Fluorescence microscope
6.2.2. Procedure
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of Terpestacin.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
After incubation, visualize the tube formation using a phase-contrast or fluorescence microscope (if cells are labeled with Calcein AM).
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from Terpestacin-treated wells to control wells to determine the inhibitory effect on tube formation.
Conclusion
Terpestacin, a sesterterpenoid from Arthrinium sp., represents a promising natural product with significant therapeutic potential. Its dual activity as an inhibitor of viral syncytium formation and a potent anti-angiogenic agent makes it a valuable lead compound for drug development. The detailed methodologies and data presented in this technical guide provide a comprehensive resource for researchers interested in the further investigation and development of Terpestacin and its analogs. The elucidation of its mechanism of action, targeting the mitochondrial UQCRB protein, opens new avenues for the design of targeted therapies for cancer and other diseases. Further research is warranted to optimize its production, explore its full therapeutic potential, and advance it through preclinical and clinical development.
References
- 1. Terpestacin inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpestacin, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Terpestacin and Its Derivatives: Bioactivities and Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial UQCRB regulates VEGFR2 signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
